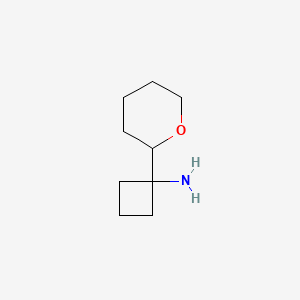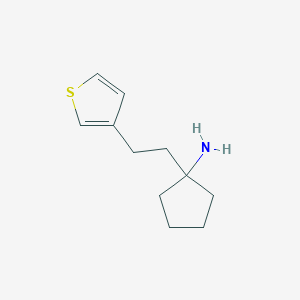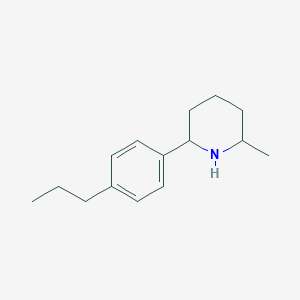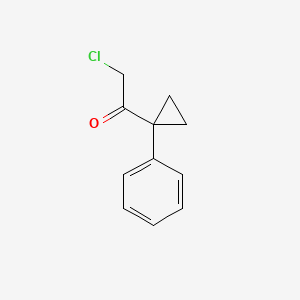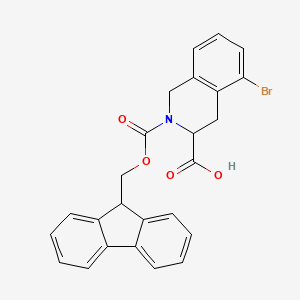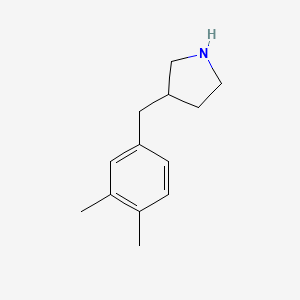
3-(3,4-Dimethylbenzyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethylbenzyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 3,4-dimethylbenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylbenzyl)pyrrolidine typically involves the reaction of pyrrolidine with 3,4-dimethylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylbenzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, nitric acid, or sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzyl ring .
Scientific Research Applications
3-(3,4-Dimethylbenzyl)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylbenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, which lacks the benzyl substitution.
3-Methylpyrrolidine: A similar compound with a single methyl group on the pyrrolidine ring.
3,4-Dimethylpyrrolidine: Another related compound with two methyl groups on the pyrrolidine ring.
Uniqueness
3-(3,4-Dimethylbenzyl)pyrrolidine is unique due to the presence of the 3,4-dimethylbenzyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s binding affinity to specific targets and alter its reactivity compared to simpler pyrrolidine derivatives .
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-[(3,4-dimethylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-10-3-4-12(7-11(10)2)8-13-5-6-14-9-13/h3-4,7,13-14H,5-6,8-9H2,1-2H3 |
InChI Key |
VGWLSHPOJSMALD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2CCNC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



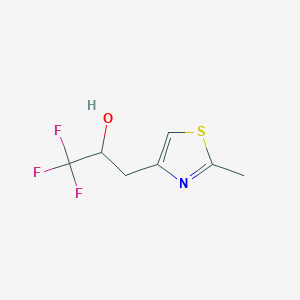
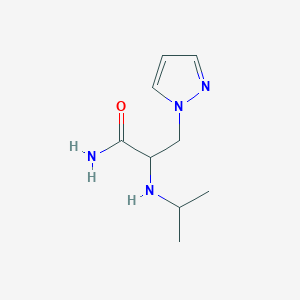
![2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid](/img/structure/B15310597.png)
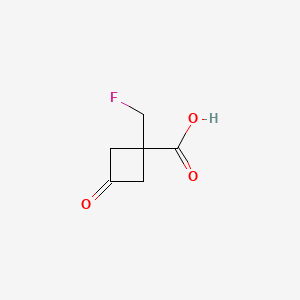
cyclobutyl]methyl})amine hydrochloride](/img/structure/B15310619.png)
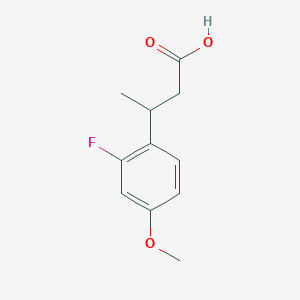
![8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B15310639.png)
